molecular formula C19H15N5O3 B6484983 4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 69722-23-2

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Cat. No.: B6484983
CAS No.: 69722-23-2
M. Wt: 361.4 g/mol
InChI Key: AIKDQMPWPHBXSD-UHFFFAOYSA-N
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Description

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzoyl chloride with 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine-5-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

These reactions can lead to the formation of various derivatives with different chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

4-Methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions under specific conditions. The compound has a molecular formula of C18_{18}H17_{17}N5_5O2_2 and a molecular weight of 341.36 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Compounds related to this compound have shown IC50_{50} values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Specifically, compounds derived from similar structures exhibited IC50_{50} values ranging from 3.79 µM to 42.30 µM against these cell lines .
CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CHepG217.82

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
  • DNA Binding : Some derivatives demonstrate significant binding affinity to DNA, which is crucial for their anticancer activity .
  • Kinase Inhibition : Inhibition of specific kinases involved in cancer cell signaling pathways has also been reported.

Insecticidal and Antifungal Properties

In addition to anticancer activity, compounds related to this class have shown promising results in agricultural applications:

  • Insecticidal Activity : Certain derivatives exhibited lethal activities against pests like Mythimna separate and Helicoverpa armigera, with effective concentrations reported at 500 mg/L .
  • Antifungal Activity : Compounds have demonstrated good antifungal properties against pathogens such as Pyricularia oryae, with inhibition rates up to 77.8% .

Case Studies

Several case studies illustrate the potential applications of pyrazolo[3,4-d]pyrimidine derivatives in drug development:

  • Study on Antitumor Activity : A study evaluated various pyrazolo derivatives against multiple cancer cell lines and reported significant cytotoxic effects with minimal toxicity to normal cells .
  • Agricultural Applications : Research conducted on the insecticidal properties highlighted the effectiveness of certain compounds against agricultural pests, suggesting a dual application in both medicinal and agricultural fields .

Properties

IUPAC Name

4-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-15-9-7-13(8-10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKDQMPWPHBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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